6-(ピロリジン-1-イル)ピリダジン-3-カルボン酸エチル

説明

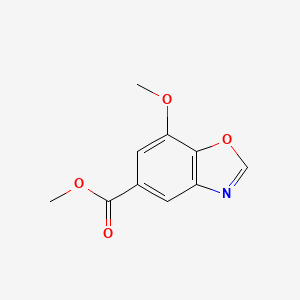

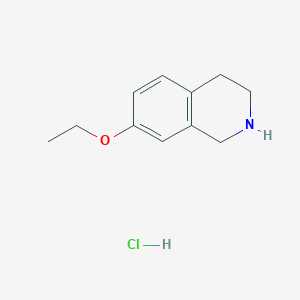

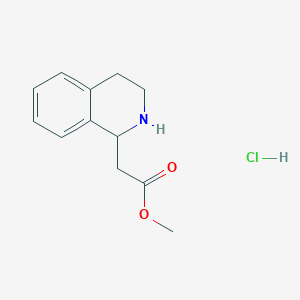

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

6-(ピロリジン-1-イル)ピリダジン-3-カルボン酸エチルを含むピリダジン誘導体は、その抗菌特性について研究されています。これらの化合物は、さまざまな細菌や真菌病原体に対して有効性を示しています。 作用機序は、多くの場合、微生物の細胞壁合成の阻害または病原体内の必須酵素の干渉を伴う .

抗がんの可能性

研究によると、ピリダジン誘導体は、がん治療において役割を果たす可能性があります。それらは、がん細胞の増殖と増殖の阻害剤として作用することができます。 一部の誘導体は、がん細胞のアポトーシスを誘導することが判明しており、抗がん剤の候補となっています .

心臓血管の用途

6-(ピロリジン-1-イル)ピリダジン-3-カルボン酸エチルと密接に関連するピリダジノン誘導体は、心臓血管の用途について研究されています。 それらは、血管平滑筋の活動を変化させ、心臓の収縮力を変化させることにより、高血圧やその他の心臓関連疾患の治療において有望であることが示されています .

抗炎症および鎮痛効果

これらの化合物は、抗炎症および鎮痛特性を持つことも報告されています。 それらは、炎症性サイトカインとメディエーターの産生を阻害する可能性があり、慢性炎症性疾患の管理と疼痛緩和に役立ちます .

神経学的障害

ピリダジン誘導体は、神経学的障害に有益な効果があることが関連付けられています。 それらは、神経伝達物質系とニューロンのシグナル伝達経路に影響を与える可能性があり、てんかんや不安などの状態に対する潜在的な治療オプションを提供します .

農薬の用途

医薬品への用途に加えて、6-(ピロリジン-1-イル)ピリダジン-3-カルボン酸エチルとその類似体は、農薬の開発に使用されています。 これらには、除草剤や殺虫剤が含まれ、それらは害虫や雑草の特定の生物学的標的に作用して作物を保護します .

作用機序

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Pyridazine based systems have been shown to have numerous practical applications. Heteroaromatic scaffolds such as pyridazine derivative have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .

Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .

It’s also worth noting that various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

生化学分析

Biochemical Properties

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as phosphodiesterases and kinases. These interactions are primarily characterized by the compound’s ability to inhibit or activate these enzymes, thereby modulating biochemical pathways. For instance, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate has been shown to inhibit cAMP-PDE, which plays a crucial role in regulating intracellular levels of cyclic AMP . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate exerts various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cAMP-PDE by Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic flux, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as phosphodiesterases, leading to their inhibition . This inhibition prevents the breakdown of cyclic nucleotides, resulting in elevated levels of these signaling molecules. Additionally, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, the compound can modulate biochemical pathways and cellular functions without causing significant toxicity . At higher doses, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage effects highlight the importance of careful dose optimization in experimental studies involving Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.

Metabolic Pathways

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of other metabolites within the cell.

Transport and Distribution

The transport and distribution of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, and its distribution within the cell can be influenced by factors such as binding to intracellular proteins and compartmentalization. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a critical role in determining its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a key factor in understanding its biochemical properties and cellular effects.

特性

IUPAC Name |

ethyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTIQCFFKPTHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)

![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)